molecular formula C12H9FO2S B8392281 2-(3-Fluorophenyl)-3-hydroxy-4-methylcarbonyl thiophene

2-(3-Fluorophenyl)-3-hydroxy-4-methylcarbonyl thiophene

Cat. No.: B8392281
M. Wt: 236.26 g/mol
InChI Key: LZDJZHBUHUPART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenyl)-3-hydroxy-4-methylcarbonyl thiophene is a useful research compound. Its molecular formula is C12H9FO2S and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9FO2S

Molecular Weight

236.26 g/mol

IUPAC Name

1-[5-(3-fluorophenyl)-4-hydroxythiophen-3-yl]ethanone

InChI

InChI=1S/C12H9FO2S/c1-7(14)10-6-16-12(11(10)15)8-3-2-4-9(13)5-8/h2-6,15H,1H3

InChI Key

LZDJZHBUHUPART-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=C1O)C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A chloroform (6.2 mL) solution of 2-(3-fluorophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene (0.61 g, 2.58 mmol, purity: 78%) was cooled to −40° C., and to this solution, a chloroform (1.2 mL) solution of sulfuryl chloride (0.21 mL, 1.0 equivalent amount) was dropwise added over a period of 3 minutes. The temperature of the solution was raised to 0° C., and water (1.2 mL) was dropwise added over a period of 1 minute, followed by liquid separation. The obtained chloroform solution was sequentially washed with water, a saturated salt solution, a saturated sodium hydrogencarbonate aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to obtain a crude product. The obtained crude product was isolated and purified by column chromatography (eluent: hexane/ethyl acetate=5/1 (v/v)) to give the desired product as a green solid (0.27 g, yield: 44%).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
2-(3-fluorophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Yield
44%

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